molecular formula C10H18Cl2N4 B1402596 5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride CAS No. 1361114-34-2

5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B1402596
CAS No.: 1361114-34-2
M. Wt: 265.18 g/mol
InChI Key: FXGLVHGMXBYNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a piperidine moiety makes it a valuable compound for various research and development purposes .

Biological Activity

5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure : The compound belongs to the pyrimidine family and features a piperidine moiety, which contributes to its biological properties.

PropertyValue
IUPAC NameThis compound
CAS Number1361114-34-2
Molecular Weight265.18 g/mol

The biological activity of this compound is believed to involve its interaction with specific molecular targets. Although detailed mechanisms are not fully elucidated, studies suggest that it may act by:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in disease pathways, particularly in cancer and infectious diseases.
  • Receptor Binding : It is hypothesized to bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Activity : Preliminary research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxicity.
    Cell LineIC50 (µM)
    MCF-79.46
    MDA-MB-23111.73
  • Antiviral Activity : There are indications that it may possess antiviral properties, although specific viral targets remain to be elucidated.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the effect of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that the compound significantly inhibited cell growth and induced apoptosis, with enhanced effects when used in combination with standard chemotherapy agents .

Study on Antimicrobial Properties

Research conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosage ranges for potential clinical applications .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

  • Absorption : Initial findings suggest good oral bioavailability.
  • Metabolism : The compound is metabolized primarily in the liver, with studies indicating moderate metabolic stability.
  • Excretion : Predominantly excreted via renal pathways.

Properties

IUPAC Name

5-methyl-4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-7-5-13-10(11)14-9(7)8-3-2-4-12-6-8;;/h5,8,12H,2-4,6H2,1H3,(H2,11,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGLVHGMXBYNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2CCCNC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 2
5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 4
5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 5
5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
Reactant of Route 6
5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.